molecular formula C13H21N B253559 4-(1,1-Diethylpropyl)phenylamine

4-(1,1-Diethylpropyl)phenylamine

Cat. No.: B253559
M. Wt: 191.31 g/mol
InChI Key: IJEHEKIXRBWUCL-UHFFFAOYSA-N
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Description

4-(1,1-Diethylpropyl)phenylamine is a substituted aniline derivative characterized by a branched alkyl group (1,1-diethylpropyl) attached to the para position of the phenylamine core. Notably, compounds with similar alkyl-substituted aromatic amines are often studied for optoelectronic properties, pharmaceutical intermediates, or agrochemical precursors .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-(3-ethylpentan-3-yl)aniline

InChI

InChI=1S/C13H21N/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10H,4-6,14H2,1-3H3

InChI Key

IJEHEKIXRBWUCL-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)C1=CC=C(C=C1)N

Canonical SMILES

CCC(CC)(CC)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Alkylphenol Class

identifies 4-(1,1-diethylpropyl)phenol (CAS 37872-24-5) as part of the alkylphenol family. While this compound is a phenol derivative (hydroxyl group) rather than a phenylamine (amine group), its structural similarity lies in the shared 1,1-diethylpropyl substituent. Key differences include:

CAS Number Compound Name Functional Group Molecular Formula Key Properties
37872-24-5 4-(1,1-Diethylpropyl)phenol -OH (Phenol) C₁₁H₁₆O Likely higher polarity due to -OH; potential environmental persistence
N/A (Target Compound) 4-(1,1-Diethylpropyl)phenylamine -NH₂ (Amine) C₁₁H₁₇N Basic amine group may enhance solubility in acidic media; reactive in alkylation or acylation reactions

Implications: The substitution of -NH₂ for -OH alters electronic properties and reactivity. Phenylamines are typically more nucleophilic, making them suitable for pharmaceutical synthesis, whereas phenols are often used as antioxidants or stabilizers .

Functional Analogs in Phenylamine Derivatives

describes 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)phenylamine (CAS 946740-86-9), a structurally complex phenylamine with phenoxy and trifluoromethyl substituents. Comparison highlights:

CAS Number Compound Name Substituents Molecular Formula Applications
946740-86-9 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)phenylamine Phenoxy, -CF₃ C₁₈H₂₀F₃NO Likely high thermal stability; potential use in agrochemicals or OLEDs due to electron-withdrawing -CF₃
N/A (Target Compound) This compound 1,1-Diethylpropyl C₁₁H₁₇N Simpler structure; potential intermediate in drug synthesis or surfactants

Implications : The trifluoromethyl group in CAS 946740-86-9 enhances lipophilicity and metabolic stability, whereas the 1,1-diethylpropyl group in the target compound may improve steric bulk, affecting binding interactions in biological systems .

Phosphoramidocyanidate Derivatives

lists compounds like 1,1-Diethylpropyl dimethylphosphoramidocyanidoate, which share the 1,1-diethylpropyl moiety but replace the phenylamine core with a phosphoramidocyanidate group. Key contrasts:

Compound Name Functional Group Reactivity Applications
1,1-Diethylpropyl dimethylphosphoramidocyanidoate Phosphoramidocyanidate High electrophilicity; potential neurotoxicity Possible use in organophosphate research or chemical weapons
This compound Amine Nucleophilic; forms salts with acids Pharmaceuticals, dyes, or corrosion inhibitors

Research Findings and Gaps

  • Structural similarity to alkylphenols () may warrant environmental hazard assessments .

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